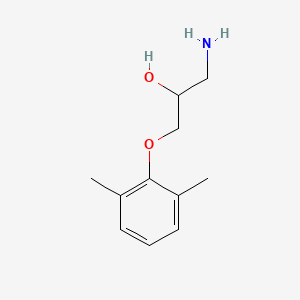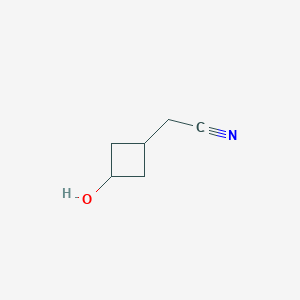
N-(6-((4-(4-benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-((4-(4-benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure that incorporates a cyclopropane ring, a pyridazine moiety, and a benzylpiperidine group, making it an interesting subject for synthetic and analytical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To synthesize N-(6-((4-(4-benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide, one would typically start with commercially available or easily synthesized intermediates. The process might involve the following steps:
Synthesis of the Benzylpiperidine Intermediate: : This can be achieved through a reductive amination of benzylamine with piperidine.
Formation of the Thioether Linkage: : The benzylpiperidine can be coupled with a 4-oxobutylthiol group, likely via a thiol-ene reaction.
Cyclopropane Carboxamide Formation: : The core cyclopropane carboxamide can be synthesized through a suitable amide coupling reaction.
Pyridazine Attachment:
Industrial Production Methods
Industrial production may follow similar steps but would be optimized for scalability, yield, and purity. This often involves the use of automated reactors, continuous flow chemistry systems, and in-line purification processes to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : The compound may undergo oxidation reactions at the sulfur atom or the cyclopropane ring.
Reduction: : Reduction can target the carbonyl groups or the pyridazine ring under specific conditions.
Substitution: : Various nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and pyridazine sites.
Common Reagents and Conditions
Oxidation: : Typically involves reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: : Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: : Reagents like alkyl halides or acyl chlorides, often in the presence of a base like triethylamine, are used.
Major Products Formed
Major products depend on the specific reactions undertaken. Oxidation might yield sulfoxides or sulfones, while reduction could result in alcohols or amines. Substitution reactions can produce a variety of derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry
The compound is useful as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactivities and properties.
Biology and Medicine
N-(6-((4-(4-benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide can serve as a lead compound in drug discovery, particularly for targeting neurological or inflammatory pathways due to its structural similarity to known bioactive molecules.
Industry
In the industrial sphere, the compound may be used in the development of new materials or as an intermediate in the synthesis of performance chemicals.
Mecanismo De Acción
Molecular Targets and Pathways
The exact mechanism of action depends on its application. In a biological context, the compound may interact with various receptors or enzymes, potentially inhibiting or modulating their activity. This interaction could involve hydrogen bonding, hydrophobic interactions, and electrostatic forces.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(4-benzylpiperidin-1-yl)butyl)pyridazin-3-ylamine
N-(6-((4-(4-phenylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
Uniqueness
The presence of both the cyclopropane carboxamide and the benzylpiperidine moiety gives N-(6-((4-(4-benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide unique steric and electronic properties, which can result in different reactivity and biological activity profiles compared to its analogs.
Feel free to ask more questions or share your thoughts!
Propiedades
IUPAC Name |
N-[6-[4-(4-benzylpiperidin-1-yl)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2S/c29-23(28-14-12-19(13-15-28)17-18-5-2-1-3-6-18)7-4-16-31-22-11-10-21(26-27-22)25-24(30)20-8-9-20/h1-3,5-6,10-11,19-20H,4,7-9,12-17H2,(H,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZUKRIIYKNSCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2994114.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2994115.png)


![(2E)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2994120.png)



![2-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2994129.png)





